molecular formula C25H23ClN2O2 B14925870 4-chloro-3,5-bis(2-methoxyphenyl)-1-(3-methylbenzyl)-1H-pyrazole

4-chloro-3,5-bis(2-methoxyphenyl)-1-(3-methylbenzyl)-1H-pyrazole

Cat. No.: B14925870
M. Wt: 418.9 g/mol
InChI Key: HNKXOXMKFLPEMN-UHFFFAOYSA-N
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Description

2-[4-CHLORO-3-(2-METHOXYPHENYL)-1-(3-METHYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-CHLORO-3-(2-METHOXYPHENYL)-1-(3-METHYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER typically involves multiple steps, starting with the preparation of the pyrazole ring. The process often includes:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Substitution reactions:

    Etherification: The final step involves the formation of the ether bond, typically through the reaction of the phenol derivative with an appropriate alkylating agent under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-[4-CHLORO-3-(2-METHOXYPHENYL)-1-(3-METHYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Amines, thiols, under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[4-CHLORO-3-(2-METHOXYPHENYL)-1-(3-METHYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[4-CHLORO-3-(2-METHOXYPHENYL)-1-(3-METHYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Chloro-substituted pyrazoles: Compounds with similar structures but different substituents on the pyrazole ring.

    Methoxy-substituted phenyl ethers: Compounds with similar ether linkages but different substituents on the phenyl ring.

Uniqueness

2-[4-CHLORO-3-(2-METHOXYPHENYL)-1-(3-METHYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H23ClN2O2

Molecular Weight

418.9 g/mol

IUPAC Name

4-chloro-3,5-bis(2-methoxyphenyl)-1-[(3-methylphenyl)methyl]pyrazole

InChI

InChI=1S/C25H23ClN2O2/c1-17-9-8-10-18(15-17)16-28-25(20-12-5-7-14-22(20)30-3)23(26)24(27-28)19-11-4-6-13-21(19)29-2/h4-15H,16H2,1-3H3

InChI Key

HNKXOXMKFLPEMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=C(C(=N2)C3=CC=CC=C3OC)Cl)C4=CC=CC=C4OC

Origin of Product

United States

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